(S)-2-((2-Fluorophenoxy)methyl)oxirane (S)-2-((2-Fluorophenoxy)methyl)oxirane
Brand Name: Vulcanchem
CAS No.: 184488-19-5
VCID: VC0064737
InChI: InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1
SMILES: C1C(O1)COC2=CC=CC=C2F
Molecular Formula: C9H9FO2
Molecular Weight: 168.167

(S)-2-((2-Fluorophenoxy)methyl)oxirane

CAS No.: 184488-19-5

Cat. No.: VC0064737

Molecular Formula: C9H9FO2

Molecular Weight: 168.167

* For research use only. Not for human or veterinary use.

(S)-2-((2-Fluorophenoxy)methyl)oxirane - 184488-19-5

Specification

CAS No. 184488-19-5
Molecular Formula C9H9FO2
Molecular Weight 168.167
IUPAC Name (2S)-2-[(2-fluorophenoxy)methyl]oxirane
Standard InChI InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1
Standard InChI Key ZGBJAUZQXAADQJ-ZETCQYMHSA-N
SMILES C1C(O1)COC2=CC=CC=C2F

Introduction

Chemical Identity and Structure

Structural Characteristics

(S)-2-((2-Fluorophenoxy)methyl)oxirane, with the molecular formula C9H9FO2, is a chiral epoxide compound containing a fluorine-substituted phenoxy group. The compound features an oxirane (epoxide) ring with a stereogenic center that bears the (S) configuration . The presence of the 2-fluorophenoxy group attached to the oxirane ring through a methylene bridge creates a unique structural arrangement that influences its chemical behavior and potential biological interactions.

The compound's IUPAC name is (2S)-2-[(2-fluorophenoxy)methyl]oxirane, reflecting its stereochemistry and structural arrangement . This nomenclature indicates the specific position of the fluorine atom at the ortho position of the phenoxy ring, distinguishing it from related isomers such as the para-substituted variant .

The three-dimensional structure of the molecule is characterized by the strained oxirane ring, which contributes significantly to its reactivity. The chirality at the C-2 position of the oxirane ring is a critical feature that may influence its interactions with stereoselective biological targets, potentially making it valuable for pharmaceutical applications and asymmetric synthesis.

Physical and Chemical Properties

(S)-2-((2-Fluorophenoxy)methyl)oxirane exhibits several distinctive physical and chemical properties that are summarized in the following table:

PropertyValueSource
CAS Number184488-19-5
Molecular FormulaC9H9FO2
Molecular Weight168.167 g/mol
Physical FormLiquid
Purity (Commercial)98%
Storage TemperatureRefrigeration recommended
SMILES NotationC1C(O1)COC2=CC=CC=C2F
InChIInChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1
InChIKeyZGBJAUZQXAADQJ-ZETCQYMHSA-N

The compound's liquid form at room temperature makes it convenient for various chemical applications, while its moderate molecular weight facilitates its use in medicinal chemistry and organic synthesis . The chemical reactivity of this compound is primarily dominated by the strained epoxide ring, which readily undergoes ring-opening reactions with nucleophiles under various conditions.

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-2-((2-Fluorophenoxy)methyl)oxirane typically involves the reaction between 2-fluorophenol and (R)-(+)-glycidol under specific reaction conditions . This stereoselective synthesis allows for the controlled creation of the desired (S) stereochemistry at the oxirane carbon. The reaction proceeds via a Mitsunobu coupling, which inverts the stereochemistry of the starting glycidol .

The general synthetic route can be represented as follows:

2-Fluorophenol + (R)-(+)-Glycidol → (S)-2-((2-Fluorophenoxy)methyl)oxirane

This transformation requires specific reagents to facilitate the coupling reaction and ensure the stereochemical outcome . The Mitsunobu reaction is particularly useful for this synthesis as it allows for the direct coupling with inversion of configuration, providing a straightforward route to the target compound.

Reaction Conditions and Yields

The synthesis of (S)-2-((2-Fluorophenoxy)methyl)oxirane has been documented with specific reaction conditions that optimize yield and stereoselectivity. According to the available literature, the following protocol has been employed:

A mixture of 2-fluorophenol (3.00 g, 26.77 mmol), (R)-glycidol (2.00 g, 17.8 mmol), and triphenylphosphine (5.61 g, 21.4 mmol) is dissolved in tetrahydrofuran (90 mL). The solution is cooled in an ice bath, and diisopropylazodicarboxylate (5.4 g, 26.7 mmol) is added dropwise . The reaction mixture is then stirred at room temperature under nitrogen for 16 hours .

After the reaction is complete, the mixture is concentrated, and the crude product is purified by silica gel flash chromatography using a 9:1 pentane:ether solvent system. This purification process yields the title compound as a white solid with a yield of approximately 65% .

The identity and purity of the synthesized compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. The reported spectral data includes:

  • ¹H NMR (600 MHz, CDCl₃): δ 7.09-6.98 (m, 3H), 6.93-6.90 (m, 1H), 4.26 (dd, 1H, J = 11.4, 3.0 Hz), 4.03 (dd, 1H, J = 11.1, 6.0 Hz), 3.37-3.35 (m, 1H), 2.89 (dd, 1H, J = 3.6, 5.1 Hz), 2.75 (dd, 1H, J = 3.6, 5.1 Hz)

  • ¹³C NMR (150 MHz, CDCl₃): δ 154.5, 151.2, 146.6, 124.3, 122.01, 116, 70.46, 50.0, 44.6

These spectral data provide confirmation of the structural features and purity of the synthesized compound, making it suitable for further applications in research and development.

Chemical Reactivity

Epoxide Ring Reactivity

The chemical reactivity of (S)-2-((2-Fluorophenoxy)methyl)oxirane is predominantly governed by the strained three-membered epoxide ring, which is highly susceptible to nucleophilic attack. The asymmetric nature of the molecule due to the chiral center creates preferential sites for nucleophilic addition, leading to regioselective and stereoselective reactions under appropriate conditions.

The epoxide ring is prone to ring-opening reactions with a variety of nucleophiles, including amines, thiols, alcohols, and carboxylic acids. These reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration at the site of attack. The stereochemical outcome of such reactions is particularly important in synthetic applications where maintaining or manipulating stereochemistry is critical.

The presence of the fluorine atom in the phenoxy moiety can influence the electronic properties of the molecule, potentially affecting the reactivity of the epoxide ring. Fluorine's high electronegativity may create subtle electronic effects that can be harnessed in selective chemical transformations.

Nucleophilic Interactions

One of the most significant aspects of (S)-2-((2-Fluorophenoxy)methyl)oxirane's reactivity is its ability to interact with nucleophilic sites on proteins and other biomolecules. The compound can form covalent bonds with enzymes and receptors, which makes it potentially valuable for medicinal chemistry applications where covalent inhibition is desired.

The reactions with biological nucleophiles typically involve the attack of sulfhydryl (-SH) groups from cysteine residues or amino (-NH₂) groups from lysine residues on the epoxide carbon, leading to ring opening and the formation of a covalent bond. This type of interaction can result in the permanent modification of proteins, potentially altering their structure and function.

The stereospecific nature of these interactions is particularly relevant in biological systems, where the three-dimensional arrangement of molecules often dictates their ability to interact with specific targets. The (S) configuration of the compound may provide selective interactions with specific biological targets, making it a potential tool for stereoselective protein modification or inhibition.

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